![molecular formula C22H23NO5 B2400528 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 859133-25-8](/img/structure/B2400528.png)
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
Scientific Research Applications
Aporphine Alkaloids Synthesis
The compound’s structure features a benzo[d][1,3]dioxole moiety. Researchers have utilized this scaffold for the total synthesis of aporphine alkaloids. Specifically, the first total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine was achieved using this compound as a key intermediate . The synthetic strategy involved Pd-catalyzed arylation to establish the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution.
Coptisine Alkaloids Synthesis
By slightly modifying the synthetic route and strategically combining it with aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, researchers extended the methodology to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines. Notably, efficient syntheses of two impatiens, tetrahydrocoptisine, and quaternary coptisine bromide were achieved using this approach .
Dibenzopyrrocolines Synthesis
The same synthetic strategy was also applied to dibenzopyrrocolines, leading to the efficient synthesis of two dibenzopyrrocoline analogues .
Solution-Processed OLEDs (Organic Light-Emitting Diodes)
While not directly related to the compound, its solution-processable nature is relevant for the development of non-doped thermally activated delayed fluorescence (TADF) emitters in OLEDs. Solution-processed TADF emitters are highly desirable due to their efficiency and compatibility with wet methods .
Photocatalysis and C–O Bond Cleavage
Although not explicitly studied for this compound, its structural features may be relevant for radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds. Strategically designed arylbenzothiazolylether diazonium salts have been used as dual-function reagents in this context .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-4-9-23(2)12-16-17(24)7-6-15-21(25)20(28-22(15)16)11-14-5-8-18-19(10-14)27-13-26-18/h5-8,10-11,24H,3-4,9,12-13H2,1-2H3/b20-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLNHQOWSHVYEK-JAIQZWGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one |
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